molecular formula C17H27N5O2 B2554383 8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione CAS No. 378211-65-5

8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione

Cat. No. B2554383
M. Wt: 333.436
InChI Key: OIGYWCYVICTXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione” is a complex organic molecule. It contains a purine-2,6-dione structure, which is a type of nitrogen-containing heterocycle that is a key component of many biological molecules, including DNA and RNA . The molecule also contains a cyclohexylamino group and a pentyl group, which are types of alkyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, cyclohexylamine, a component of the molecule, can be produced through the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .

Scientific Research Applications

Synthesis and Antidepressant Properties

One significant application of 8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione is in the field of medicinal chemistry, where it exhibits antidepressant activity. A study synthesized the compound through the interaction of 8-bromo-1-ethyl-3-methyl 7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione with cyclohexylamine, demonstrating its potential as an antidepressant at a specific dosage (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

Versatility in Synthetic Applications

The compound is also highlighted for its versatility in synthetic chemistry, particularly in the synthesis of cyclohexane-1,3-dione derivatives, which are key precursors for the creation of a wide array of bioactive molecules. These derivatives are fundamental in producing six-membered oxygen heterocycles, crucial intermediates for synthesizing natural products and bioactive molecules with diverse therapeutic activities, such as antiviral, antibacterial, and anticancer properties. The reactivity of cyclohexane-1,3-dione derivatives, attributed to the presence of highly active methylene groups and di-carbonyl groups, underscores the broad applicability of these compounds in the development of new drugs and materials (Sharma, Kumar, & Das, 2020).

Contribution to Organic Synthesis Techniques

Furthermore, 8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione and related compounds contribute to the advancement of organic synthesis techniques. For instance, the exploration of palladium-catalyzed reactions and the synthesis of complex molecules through multicomponent reactions underpin the compound's role in facilitating innovative synthetic strategies. These methodologies enable the efficient construction of complex molecular architectures, showcasing the compound's utility in organic synthesis and drug discovery (Liu, Wang, Pei, & Widenhoefer, 2004).

properties

IUPAC Name

8-(cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-3-4-8-11-22-13-14(21(2)17(24)20-15(13)23)19-16(22)18-12-9-6-5-7-10-12/h12H,3-11H2,1-2H3,(H,18,19)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGYWCYVICTXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Cyclohexylamino)-3-methyl-7-pentylpurine-2,6-dione

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